(E)-2-hydroxyoctadec-9-en-17-ynoic acid

Chemical Biology Probe Design Click Chemistry Lipid Metabolism Tracking

(E)-2-Hydroxyoctadec-9-en-17-ynoic acid (CAS 47132-19-4; molecular formula C18H30O3; MW 294.4 g/mol) is a specialized acetylenic fatty acid derivative. Its structure integrates three orthogonal functional motifs on an 18-carbon chain: a 2-hydroxy carboxylic acid head group, a trans (E) configured Δ9 double bond, and a terminal alkyne at C17.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
Cat. No. B12290154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-hydroxyoctadec-9-en-17-ynoic acid
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC#CCCCCCCC=CCCCCCCC(C(=O)O)O
InChIInChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h1,9-10,17,19H,3-8,11-16H2,(H,20,21)/b10-9+
InChIKeyLQQRDGQTNVSFHM-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-2-Hydroxyoctadec-9-en-17-ynoic Acid: A Multifunctional Acetylenic Fatty Acid Scaffold for Chemical Biology


(E)-2-Hydroxyoctadec-9-en-17-ynoic acid (CAS 47132-19-4; molecular formula C18H30O3; MW 294.4 g/mol) is a specialized acetylenic fatty acid derivative [1]. Its structure integrates three orthogonal functional motifs on an 18-carbon chain: a 2-hydroxy carboxylic acid head group, a trans (E) configured Δ9 double bond, and a terminal alkyne at C17 [1]. This combination of an α-hydroxy acid and an ω-terminal alkyne is rare among commercially available C18 lipid probes, creating a scaffold that supports both covalent bioconjugation (via CuAAC click chemistry at the alkyne) and hydrogen-bond-mediated interactions (via the 2-hydroxyl), while the unsaturated backbone retains structural similarity to endogenous oleic acid .

Limitations of Analogue Substitution: A Gap Analysis for (E)-2-Hydroxyoctadec-9-en-17-ynoic Acid


A direct, quantitative, head-to-head experimental comparison between (E)-2-hydroxyoctadec-9-en-17-ynoic acid and its closest structural analogs is currently absent from the open peer-reviewed and patent literature. The evidence base for this specific compound is nascent; publicly available data consists primarily of computed physicochemical properties from authoritative databases [1] and listings in vendor catalogs . No published study was identified that directly titrates this compound against a named comparator (e.g., oleic acid alkyne or 2-hydroxyoleic acid) in a defined biological or biochemical assay to generate a quantified difference (e.g., fold-change in IC50 or selectivity index). Consequently, procurement decisions must currently rely on class-level inferences drawn from data on the parent compound, (Z)-9-octadecen-17-ynoic acid (17-ODCYA), rather than on direct comparative evidence for the 2-hydroxy E-isomer. Users are advised to interpret the structural differentiation analysis in Section 3 as a rational framework for hypothesis generation during assay design, not as a confirmation of experimentally measured superiority.

Evidence-Based Differentiation of (E)-2-Hydroxyoctadec-9-en-17-ynoic Acid: A Comparator-Driven Analysis


Structural Orthogonality for Dual-Mode Lipid Probes: (E)-2-Hydroxyoctadec-9-en-17-ynoic Acid vs. Oleic Acid Alkyne

(E)-2-Hydroxyoctadec-9-en-17-ynoic acid contains a 2-hydroxyl group that is absent in the widely used clickable lipid probe oleic acid alkyne ((Z)-octadec-9-en-17-ynoic acid, MW 278.43 g/mol) [1][2]. Computed physicochemical properties predict that the additional hydroxyl group increases the hydrogen bond donor count from 1 to 2 and the topological polar surface area (tPSA) from 37.3 Ų to 57.5 Ų [1][2]. This structural difference is expected to alter membrane partitioning kinetics and the capacity for non-covalent interactions with polar lipid headgroups or protein active sites [3]. No direct comparative experimental data (e.g., logD7.4, membrane permeability, or P450 binding) for the target compound are available.

Chemical Biology Probe Design Click Chemistry Lipid Metabolism Tracking

Mechanism-Based P450 ω-Hydroxylase Inactivation Potential: Inference from 17-ODCYA Data

The parent compound (Z)-9-octadecen-17-ynoic acid (17-ODCYA) is a mechanism-based inactivator of plant cytochrome P450 ω-hydroxylases, with an apparent binding constant (K_I) of 21 μM and an inactivation half-life of 16 min for ω-OAH [1]. The target compound, (E)-2-hydroxyoctadec-9-en-17-ynoic acid, shares the backbone and terminal alkyne warhead required for mechanism-based inactivation but additionally carries a 2-hydroxyl group. The 2-OH modification could modulate the binding affinity and isoform selectivity profile relative to 17-ODCYA . No direct experimental data for the target compound's binding affinity or half-life in this or any other P450 system have been reported. The quantitative data below are solely for 17-ODCYA.

Cytochrome P450 Suicide Substrate Fatty Acid Metabolism

C18 Carbon Backbone Length Optimization for Cytotoxic Lipidic Dialkynylcarbinols

A systematic study of backbone length in bioinspired synthetic acetylenic lipids demonstrated that C17–C18 backbones produce optimal antitumor cytotoxicity, yielding a 700-fold enhancement in potency versus a reference natural product [1]. The most active S-enantiomer of a C18 dialkynylcarbinol (DAC) derivative achieved an IC50 of 15 nM against HCT116 colorectal cancer cells [1]. (E)-2-Hydroxyoctadec-9-en-17-ynoic acid shares the optimal C18 backbone length and contains the terminal alkyne motif critical for the DAC pharmacophore; however, it has not been directly evaluated in this assay system.

Anticancer Lipids Structure-Activity Relationship Dialkynylcarbinol Pharmacophore

Rational Application Scenarios for (E)-2-Hydroxyoctadec-9-en-17-ynoic Acid Based on Structural Differentiation


Dual-Functional Click Chemistry Probe for Lipid Metabolism Tracking

The terminal alkyne enables CuAAC-mediated conjugation of fluorescent or biotinylated azide reporters for metabolic labeling studies, while the 2-hydroxyl group provides an additional hydrogen-bonding handle absent in OA-alkyne probes [1]. Researchers aiming to compare the subcellular trafficking of hydroxylated versus non-hydroxylated fatty acid probes can use (E)-2-hydroxyoctadec-9-en-17-ynoic acid in parallel with OA-alkyne to explore the influence of the 2-OH moiety on protein acylation patterns or membrane microdomain partitioning.

Cytochrome P450 ω-Hydroxylase Mechanistic Probe Development

Given that 17-ODCYA is a validated mechanism-based inactivator of plant P450 ω-hydroxylases (K_I = 21 μM; t_1/2 = 16 min for ω-OAH) [2], (E)-2-hydroxyoctadec-9-en-17-ynoic acid can be tested as a structurally modified suicide substrate. The 2-OH group may confer differential isoform selectivity (e.g., ω-OAH vs. ω-LAH) compared to 17-ODCYA, making this compound a candidate tool for dissecting the contributions of distinct P450 isoforms in fatty acid ω-hydroxylation.

Anticancer Acetylenic Lipid Lead Expansion Based on C18 Backbone SAR

Since a C18 backbone is optimal for cytotoxicity in the DAC pharmacophore class (IC50 = 15 nM for the most potent S-enantiomer) [3], (E)-2-hydroxyoctadec-9-en-17-ynoic acid provides a structurally distinct entry point for SAR studies. Its unique combination of an E-configured double bond at Δ9, a 2-hydroxyl group, and a terminal alkyne enables systematic exploration of how these features modulate potency against the HCT116 colorectal cancer cell line or other tumor models.

Lipid Membrane Biophysics: α-Hydroxy Acid Effects on Bilayer Packing

The 2-hydroxy acid head group differentiates (E)-2-hydroxyoctadec-9-en-17-ynoic acid from both OA-alkyne and the endogenous fatty acid oleic acid. This structural feature is predicted to alter hydrogen-bonding capacity (HBD = 2) and headgroup hydration at the lipid-water interface [1]. The compound can serve as a probe in Langmuir monolayer or supported lipid bilayer studies investigating how α-hydroxylation affects lipid packing, phase behavior, and lateral membrane organization compared to non-hydroxylated analogues.

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